molecular formula C14H17BrN4O B213905 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide

Katalognummer B213905
Molekulargewicht: 337.21 g/mol
InChI-Schlüssel: QAUONMSZLOFWOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 38-7271, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). This molecule has been extensively studied for its potential therapeutic applications in various diseases including cancer, Alzheimer's disease, and diabetes.

Wirkmechanismus

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 is a selective inhibitor of GSK-3β, an enzyme that plays a key role in various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can modulate various signaling pathways including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. This modulation can lead to various cellular responses including cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to have various biochemical and physiological effects. In cancer cells, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can induce cell cycle arrest at the G2/M phase and promote apoptosis. In Alzheimer's disease, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can improve insulin sensitivity and glucose metabolism. However, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has also been shown to have some adverse effects including hepatotoxicity and neurotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a selective inhibitor of GSK-3β, which allows for specific modulation of the Wnt/β-catenin pathway. However, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 also has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has some adverse effects including hepatotoxicity and neurotoxicity, which can limit its use in vivo.

Zukünftige Richtungen

There are several future directions for 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 research. In cancer research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other chemotherapy drugs. In Alzheimer's disease research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other drugs that target beta-amyloid plaques. In diabetes research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other drugs that target glucose metabolism. Additionally, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in other diseases including bipolar disorder and schizophrenia.

Synthesemethoden

The synthesis of 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 involves a series of chemical reactions. The starting material is 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(dimethylamino)aniline to form the final product, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271. The overall yield of this synthesis is approximately 20%.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to improve insulin sensitivity and glucose metabolism.

Eigenschaften

Produktname

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide

Molekularformel

C14H17BrN4O

Molekulargewicht

337.21 g/mol

IUPAC-Name

4-bromo-N-[4-(dimethylamino)phenyl]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17BrN4O/c1-4-19-13(12(15)9-16-19)14(20)17-10-5-7-11(8-6-10)18(2)3/h5-9H,4H2,1-3H3,(H,17,20)

InChI-Schlüssel

QAUONMSZLOFWOA-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)N(C)C

Kanonische SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.